Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C20H23F2NO5 and a molecular weight of 395.407 g/mol . This compound is part of the dihydropyridine class, which is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and difluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: It is investigated for its potential use as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction .
Comparison with Similar Compounds
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives such as:
- Diethyl 4-(4-methoxy-3-methylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential therapeutic effects .
Biological Activity
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 173589-33-8) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C21H25F2NO6
- Molecular Weight : 395.40 g/mol
The compound features a dihydropyridine core substituted with a difluoromethoxy and methoxy group on the phenyl ring, which may influence its biological activity.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of electron-donating groups like methoxy enhances the radical scavenging ability of these compounds. Studies have shown that derivatives with similar structures can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Antidiabetic Activity
Recent studies have highlighted the potential of this compound as an inhibitor against yeast α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism; thus, its inhibition can lead to reduced glucose absorption and lower blood sugar levels. Compounds in this class have demonstrated promising results in managing diabetes by delaying carbohydrate digestion and absorption .
Anticancer Activity
Dihydropyridine derivatives have been investigated for their anticancer properties. The mechanism often involves the modulation of calcium channels and interference with cellular signaling pathways associated with cancer cell proliferation. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Calcium Channel Blockade : Like other dihydropyridines, this compound may inhibit L-type calcium channels, leading to vasodilation and decreased blood pressure.
- Enzyme Inhibition : The inhibition of α-glucosidase contributes to its antidiabetic effects.
- Antioxidant Mechanism : Its ability to scavenge free radicals protects against oxidative damage.
Case Studies and Research Findings
A study conducted on various dihydropyridine derivatives revealed that those with electron-withdrawing groups exhibited enhanced biological activities compared to their counterparts . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced their efficacy against target enzymes.
Compound | Activity | Mechanism |
---|---|---|
Diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-DHP | Antidiabetic | α-Glucosidase inhibition |
Similar DHPs | Antioxidant | Free radical scavenging |
Various DHPs | Anticancer | Calcium channel modulation |
Properties
Molecular Formula |
C21H25F2NO6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
diethyl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25F2NO6/c1-6-28-19(25)16-11(3)24-12(4)17(20(26)29-7-2)18(16)13-8-9-14(30-21(22)23)15(10-13)27-5/h8-10,18,21,24H,6-7H2,1-5H3 |
InChI Key |
RIAVLTKYWSVLSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OCC)C)C |
Origin of Product |
United States |
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